![molecular formula C22H22ClN3O2 B4507918 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B4507918.png)
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyridazinone moiety in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Its pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry: The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide would depend on its specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and leading to various physiological effects.
Pathway Modulation: The compound could influence cellular pathways involved in processes such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide: can be compared with other pyridazinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a chlorophenyl group, a pyridazinone core, and a phenylbutan-2-yl acetamide moiety. These features may confer unique pharmacological properties and potential therapeutic applications.
Biological Activity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide , identified by its CAS number 1435999-77-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H19ClN6O2 |
Molecular Weight | 422.9 g/mol |
CAS Number | 1435999-77-1 |
The compound features a pyridazinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the 4-chlorophenyl substituent is significant, as halogenated phenyl groups often enhance the pharmacological profile of organic compounds.
Anticancer Properties
Research has indicated that compounds with similar structures to This compound exhibit notable anticancer effects. For instance, studies have shown that pyridazinone derivatives can inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- The compound may interact with specific molecular targets such as kinases, which are crucial in regulating cellular processes. Inhibition of these enzymes could lead to reduced proliferation of cancer cells.
- Apoptosis pathways activated by the compound could involve the mitochondrial pathway, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways. The pyridazinone structure is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyridazinone Derivatives : A series of pyridazinone compounds were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity against human non-small cell lung cancer (A549) cells with IC50 values ranging from 0.46 µM to 6.34 µM for different derivatives, suggesting that structural modifications can enhance activity against specific cancer types .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | 4-Chlorophenyl | Anticancer |
Compound B | 4-Bromophenyl | Anti-inflammatory |
Compound C | 4-Methylphenyl | Antioxidant |
This table illustrates how variations in substituents can influence the biological activity of pyridazinone derivatives.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-16(7-8-17-5-3-2-4-6-17)24-21(27)15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWKXYWVZHVBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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